molecular formula C15H31NO B14472065 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine CAS No. 67641-69-4

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine

Cat. No.: B14472065
CAS No.: 67641-69-4
M. Wt: 241.41 g/mol
InChI Key: XWCGPMLCHJVSBQ-UHFFFAOYSA-N
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Description

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine is a chemical compound with a complex structure that includes a morpholine ring substituted with dimethyl and trimethylhexyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine typically involves the reaction of morpholine with appropriate alkylating agents. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and catalysts like potassium carbonate or sodium hydride. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems and advanced purification techniques, such as distillation and chromatography, ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the morpholine ring is substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Nucleophiles such as halides, amines, and alcohols in the presence of catalysts like palladium or copper.

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms of the compound, and various substituted morpholine derivatives.

Scientific Research Applications

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals, polymers, and other industrial products.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dimethylmorpholine: A simpler analog with similar structural features but lacking the trimethylhexyl group.

    2,6-Dimethyl-2,3,5,6-tetrahydro-4H-1,4-oxazine: Another related compound with a different ring structure.

    2,6-Dimethylmorfolin: A compound with similar substituents but different overall structure.

Uniqueness

2,6-Dimethyl-4-(3,5,5-trimethylhexyl)morpholine is unique due to the presence of the trimethylhexyl group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

67641-69-4

Molecular Formula

C15H31NO

Molecular Weight

241.41 g/mol

IUPAC Name

2,6-dimethyl-4-(3,5,5-trimethylhexyl)morpholine

InChI

InChI=1S/C15H31NO/c1-12(9-15(4,5)6)7-8-16-10-13(2)17-14(3)11-16/h12-14H,7-11H2,1-6H3

InChI Key

XWCGPMLCHJVSBQ-UHFFFAOYSA-N

Canonical SMILES

CC1CN(CC(O1)C)CCC(C)CC(C)(C)C

Origin of Product

United States

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